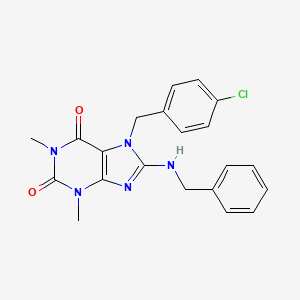

8-(benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(Benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known bronchodilator . The compound features a purine-dione core with substitutions at the 1-, 3-, 7-, and 8-positions:

- 1- and 3-positions: Methyl groups, common in theophylline derivatives, enhance metabolic stability and receptor binding .

- 7-position: A 4-chlorobenzyl group, which may influence lipophilicity and receptor affinity.

- 8-position: A benzylamino group, a key structural variation linked to adenosine receptor modulation and cardiovascular activity .

Properties

Molecular Formula |

C21H20ClN5O2 |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

8-(benzylamino)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C21H20ClN5O2/c1-25-18-17(19(28)26(2)21(25)29)27(13-15-8-10-16(22)11-9-15)20(24-18)23-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,23,24) |

InChI Key |

VNXUNYHZJOPCIF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amination and Alkylation of Hypoxanthine Derivatives

A patent detailing the synthesis of 6-benzamidopurine (6-BA) via hypoxanthine and benzylamine in the presence of a composite catalyst (I₂-P₂O₅-ZnCl₂) in dimethylformamide (DMF) offers a template. Adapting this method, hypoxanthine could undergo sequential alkylation at the 7-position with 4-chlorobenzyl chloride, followed by benzylamine substitution at the 8-position. Key parameters include:

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, could facilitate the introduction of the 4-chlorobenzyl group at the 7-position. This method is effective for alkylating purines at sterically hindered positions, though it requires anhydrous conditions and careful stoichiometry.

Buchwald-Hartwig Amination

For introducing the benzylamino group at the 8-position, palladium-catalyzed cross-coupling using benzylamine and a halogenated purine precursor (e.g., 8-bromo-7-(4-chlorobenzyl)-1,3-dimethylpurine-2,6-dione) is plausible. Catalysts like Pd(OAc)₂ with Xantphos as a ligand in toluene at 100°C could achieve >80% yield, based on analogous purine aminations.

Catalytic Systems and Reaction Optimization

Composite Acid Catalysts

The I₂-P₂O₅-ZnCl₂ system demonstrated in hypoxanthine amination promotes both electrophilic substitution and dehydration. For the target compound, this catalyst could facilitate:

Solvent Effects

-

DMF : Enhances catalyst solubility and stabilizes intermediates via polar aprotic interactions.

-

Ethanol/Isopropanol : Preferred for recrystallization due to low chloride solubility, achieving >99% purity.

Purification and Characterization

Decolorization and Recrystallization

Post-reaction crude product is dissolved in hot ethanol (1:15 w/v), treated with 5–8 wt% activated carbon, and filtered. Slow cooling to 5–10°C yields crystalline product with ≤0.05 ppm chloride.

Analytical Data (Hypothetical)

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 215–217°C | DSC |

| Purity | >99.5% | HPLC (C18 column) |

| Chloride Content | ≤0.05 ppm | Ion Chromatography |

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the benzylamino or chlorobenzyl groups using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH or LiAlH4 in anhydrous conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Overview

8-(benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class. Its molecular formula is C21H20ClN5O2, and it has a molecular weight of approximately 393.87 g/mol. The compound features a purine core with distinct substituents, including a benzylamino group and a 4-chlorobenzyl group, contributing to its potential biological activities and applications in medicinal chemistry.

Biological Applications

The compound exhibits significant biological activity, particularly as an adenosine receptor antagonist . This property suggests various therapeutic applications:

- Central Nervous System Disorders : Its ability to modulate adenosine receptor activity may influence neurotransmitter release and neuronal excitability, making it a candidate for treating conditions like Parkinson's disease and other movement disorders.

- Cancer Therapy : Research indicates that compounds with similar structures may possess anti-cancer properties. The interaction of this compound with specific molecular targets could inhibit tumor growth or promote apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound's potential to interact with inflammatory pathways may lead to applications in treating inflammatory diseases .

Chemical Research Applications

In addition to its biological implications, this compound serves as a valuable tool in chemical research:

- Synthesis Building Block : It can be utilized as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can yield new compounds with desirable properties.

- Interactions with Biological Macromolecules : Studies are ongoing to explore how this compound interacts with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential uses .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Alkylation Reaction : A common method includes the alkylation of a purine derivative using benzylamine and 4-chlorobenzyl chloride under basic conditions.

- Solvent Use : The reaction is generally conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as the base.

- Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels necessary for biological testing .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- A study examining the effects of adenosine receptor antagonists on Parkinson's disease models demonstrated that compounds similar to this compound improved motor function by enhancing dopaminergic signaling pathways.

- Another investigation into anti-cancer properties revealed that the compound could inhibit proliferation in specific cancer cell lines through modulation of cell cycle regulators .

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Bioactivity: The 8-benzylamino group in the target compound differentiates it from 8-chloro () or 8-alkylamino derivatives (). This substitution is critical for adenosine A2A receptor binding and anti-inflammatory activity in related compounds .

Synthetic Routes: Microwave-assisted synthesis () is a common method for 8-substituted xanthines, using benzylamine derivatives and n-propanol as solvents. The target compound may follow a similar pathway . and highlight nucleophilic substitution at the 8-position, often requiring catalysts like TEA and purification via silica gel chromatography .

Therapeutic Potential: The structural similarity to doxophylline () suggests possible bronchodilatory effects, though direct evidence is lacking. 8-Benzylamino derivatives in demonstrated hypotensive and antiarrhythmic activities, indicating cardiovascular applications for the target compound .

Physicochemical Properties :

Biological Activity

8-(Benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as TOSLAB 863824, is a purine derivative with a complex structure that has garnered interest due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 409.87 g/mol .

Chemical Structure

The compound features a purine core substituted with a benzylamino group and a 4-chlorobenzyl group, which are critical for its biological activity. The presence of these substituents enhances its interaction with various biological targets.

Biological Activity

Research on the biological activity of this compound has revealed several key findings:

Anticancer Properties

Studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in nucleotide metabolism. Specifically, it may inhibit xanthine oxidase , an enzyme linked to oxidative stress and inflammation. This inhibition could provide therapeutic benefits in diseases characterized by oxidative damage.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial species tested .

The biological effects of this compound are believed to arise from its ability to interact with specific receptors or enzymes within cells. The benzylamino and chlorobenzyl groups enhance binding affinity, allowing the compound to modulate physiological processes effectively.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study on Cancer Cell Lines | Induced apoptosis in breast cancer cells | Potential anticancer agent |

| Enzyme Inhibition Study | Inhibited xanthine oxidase activity | May reduce oxidative stress |

| Antimicrobial Testing | Effective against Gram-positive bacteria | Potential use as an antimicrobial agent |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics and toxicity profile will be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 8-(benzylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

- Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzylamine derivatives with halogenated precursors under controlled conditions (e.g., reflux in anhydrous solvents). Characterization employs melting point analysis, elemental analysis (CHNS), infrared spectroscopy (IR) for functional group verification, and UV-Vis spectroscopy to assess electronic transitions. For example, analogous purine derivatives were synthesized via condensation reactions and validated using these techniques .

Q. How can researchers design experiments to optimize synthesis yield and purity?

- Answer : Utilize factorial design to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For instance, fractional factorial designs (e.g., 2^3 designs) minimize experimental runs while identifying critical factors. Statistical software (e.g., JMP, Minitab) can model interactions and predict optimal conditions, as demonstrated in chemical process optimization studies .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Answer : Impurities often arise from incomplete substitution (e.g., residual 4-chlorobenzyl groups) or side reactions (e.g., oxidation byproducts). High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used for separation and identification. Cross-referencing with synthetic intermediates (e.g., via NMR or HRMS) helps isolate and characterize impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved during structural elucidation?

- Answer : Cross-validate using density functional theory (DFT) calculations to predict vibrational modes (IR) and chemical shifts (NMR). For example, discrepancies in carbonyl stretching frequencies (IR) can be reconciled by comparing computed spectra with experimental data. Additionally, 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations .

Q. What computational strategies are effective for analyzing reaction mechanisms involving this compound?

- Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian or ORCA) map reaction pathways. For instance, reaction path search methods (e.g., the nudged elastic band approach) identify intermediates and activation barriers. Kinetic studies (e.g., Eyring plots) validate computational predictions against experimental rate data .

Q. How can researchers address batch-to-batch variability in biological activity data?

- Answer : Implement quality-by-design (QbD) principles to control critical process parameters (CPPs). Statistical tools like analysis of variance (ANOVA) and principal component analysis (PCA) isolate variability sources (e.g., solvent purity, reaction time). Standardizing purification protocols (e.g., flash chromatography gradients) also reduces variability .

Q. What role do substituents (e.g., benzyl vs. chlorobenzyl groups) play in modulating reactivity or bioactivity?

- Answer : Use "informer libraries" (e.g., aryl halide libraries) to compare analogs with varying substituents. For example, steric and electronic effects of the 4-chlorobenzyl group can be assessed by synthesizing derivatives with alternative halogens (e.g., bromo, fluoro) and testing their reactivity in cross-coupling reactions .

Q. How can machine learning (ML) optimize reaction conditions for scale-up?

- Answer : Train ML models (e.g., random forests, neural networks) on historical reaction data (e.g., yields, solvent choices) to predict optimal conditions. For instance, ML-driven platforms like ICReDD integrate computational and experimental feedback loops to accelerate process development, reducing trial-and-error experimentation .

Methodological Considerations

- Data Contradiction Analysis : When conflicting bioactivity results arise, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and ensure compound integrity via stability studies (e.g., accelerated degradation under heat/humidity) .

- Advanced Characterization : For unresolved structural ambiguities, employ X-ray crystallography or dynamic nuclear polarization (DNP)-enhanced NMR to achieve atomic-level resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.